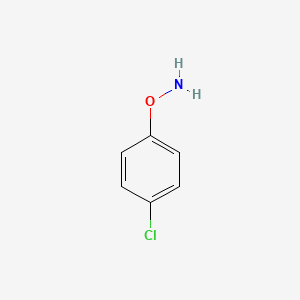

o-(4-Chlorophenyl)hydroxylamine

Description

BenchChem offers high-quality o-(4-Chlorophenyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-(4-Chlorophenyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNO |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

O-(4-chlorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H6ClNO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 |

InChI Key |

HSWPRGXFWCEPCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1ON)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to O-(4-Chlorophenyl)hydroxylamine (CAS 36637-30-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

O-(4-Chlorophenyl)hydroxylamine is a substituted aryloxyamine of significant interest in synthetic organic chemistry and drug discovery. Its unique structural motif, featuring a reactive hydroxylamine moiety directly attached to a 4-chlorophenyl ring through an oxygen bridge, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the core properties of O-(4-Chlorophenyl)hydroxylamine, including its physicochemical characteristics, synthesis, and key applications. We delve into its role as a versatile building block, particularly in the construction of heterocyclic scaffolds such as benzofurans, and provide detailed, field-proven protocols for its preparation and subsequent synthetic transformations. This document is intended to serve as a foundational resource, enabling researchers to confidently handle and strategically employ this valuable synthetic intermediate.

Introduction and Molecular Overview

O-(4-Chlorophenyl)hydroxylamine, with the Chemical Abstracts Service (CAS) registry number 36637-30-6, belongs to the class of O-arylhydroxylamines. It is a structural isomer of the more commonly documented N-(4-Chlorophenyl)hydroxylamine (CAS 823-86-9), and it is crucial for researchers to distinguish between these two compounds as their chemical reactivity and physical properties differ significantly. The defining feature of the target molecule is the C-O-N linkage, which positions the free amine group for a range of nucleophilic and transformative reactions distinct from its N-aryl counterpart.

The presence of a chlorine atom at the para-position of the phenyl ring influences the electronic properties of the molecule, primarily through its inductive electron-withdrawing effect. This electronic modulation affects the reactivity of the aryloxyamine, influencing reaction rates and, in some cases, the regioselectivity of its transformations. This guide will explore the practical implications of these structural features.

Physicochemical and Spectroscopic Data

Precise experimental data for O-(4-Chlorophenyl)hydroxylamine is not widely published. The information presented herein is a consolidation of available data from chemical suppliers and predicted values from computational models.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 36637-30-6 | - |

| Molecular Formula | C₆H₆ClNO | ChemicalBook[1] |

| Molecular Weight | 143.57 g/mol | ChemicalBook[1] |

| Boiling Point | 66 °C (at 2 Torr) | ChemicalBook[1] |

| Density | 1.275±0.06 g/cm³ (Predicted) | - |

| XlogP | 2.0 (Predicted) | PubChemLite[2] |

| pKa | ~5.5 (Predicted for the conjugate acid) | - |

| Appearance | Not specified (likely a solid or oil at room temp.) | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF.[3] Sparingly soluble in aqueous buffers.[3] | - |

Note: Due to the scarcity of direct experimental data, some values are predicted and should be used as a guide. Experimental verification is recommended.

Spectroscopic Characterization (Predicted)

No experimentally derived spectra are publicly available. The following data is based on computational predictions and analysis of analogous structures.

-

¹H NMR Spectroscopy (Predicted, 300 MHz, H₂O): [4]

-

δ ~7.3-7.4 ppm (d, 2H): Aromatic protons ortho to the chlorine atom.

-

δ ~7.0-7.1 ppm (d, 2H): Aromatic protons ortho to the oxygen atom.

-

Broad singlet: A signal corresponding to the -NH₂ protons, which is exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy (Predicted, 126 MHz, H₂O): [5]

-

~158-160 ppm: Aromatic carbon directly attached to the oxygen (C-O).

-

~129-130 ppm: Aromatic carbons ortho to the chlorine.

-

~116-118 ppm: Aromatic carbons ortho to the oxygen.

-

~128-129 ppm: Aromatic carbon bearing the chlorine atom (C-Cl).

-

-

Infrared (IR) Spectroscopy (Expected):

-

3300-3400 cm⁻¹: N-H stretching vibrations (likely two bands for the primary amine).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1580-1600 cm⁻¹: Aromatic C=C stretching.

-

~1200-1250 cm⁻¹: Aryl-O stretching.

-

~1080-1100 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (Expected):

-

Molecular Ion (M⁺): m/z 143 (³⁵Cl) and 145 (³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

-

Synthesis and Purification

Proposed Synthesis Workflow via Buchwald-Hartwig O-Arylation

This workflow outlines the synthesis from a readily available aryl halide and a hydroxylamine equivalent, followed by deprotection.

Caption: Proposed two-step synthesis of O-(4-Chlorophenyl)hydroxylamine.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the general procedure developed by Maimone and Buchwald for the synthesis of O-arylhydroxylamines.[6]

Materials and Equipment:

-

4-Bromochlorobenzene

-

Ethyl acetohydroximate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

t-BuBrettPhos (or similar bulky biarylphosphine ligand)

-

Cesium carbonate (Cs₂CO₃), finely ground and dried

-

Anhydrous toluene

-

1,4-Dioxane

-

6 M Hydrochloric acid (HCl)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Step 1: Synthesis of Ethyl N-(4-chlorophenoxy)acetimidate

-

To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), t-BuBrettPhos (2-4 mol%), and Cs₂CO₃ (1.5 - 2.0 equivalents).

-

Add 4-bromochlorobenzene (1.0 equivalent) and ethyl acetohydroximate (1.2 equivalents).

-

Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl halide.

-

Seal the flask and place it in a preheated oil bath at 80-100 °C.

-

Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 2-12 hours).

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step.

Step 2: Hydrolysis to O-(4-Chlorophenyl)hydroxylamine Hydrochloride

-

Dissolve the crude O-aryl hydroximate from Step 1 in 1,4-dioxane (to a concentration of ~0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 6 M aqueous HCl (2.0 - 3.0 equivalents) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Upon completion, the product hydrochloride salt may precipitate. The mixture can be concentrated under reduced pressure, and the resulting solid can be triturated with diethyl ether or recrystallized to yield the pure product.

Reactivity and Key Synthetic Applications

O-(4-Chlorophenyl)hydroxylamine is a valuable intermediate, primarily utilized in the synthesis of complex heterocyclic structures. Its reactivity is centered around the nucleophilicity of the nitrogen atom and the inherent weakness of the N-O bond, which can be cleaved or induced to rearrange under catalytic conditions.

Synthesis of Substituted Benzofurans

A prominent application of O-arylhydroxylamines is in the gold-catalyzed tandem reaction with 1,3-dicarbonyl compounds to afford highly substituted benzofurans. This transformation is believed to proceed through an initial condensation to form a β-phenoxyimino ketone, followed by a gold-catalyzed intramolecular cyclization.

Caption: Gold-catalyzed synthesis of benzofurans.

Representative Protocol for Benzofuran Synthesis:

-

In a reaction vial, combine O-(4-Chlorophenyl)hydroxylamine (1.0 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.2 equivalents).

-

Add a suitable solvent, such as nitromethane.

-

Add the gold catalyst (e.g., 3 mol% AuCl₃/AgSbF₆).

-

Seal the vial and heat the mixture at 90-100 °C, monitoring the reaction by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and purify by flash column chromatography to isolate the desired benzofuran derivative.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for O-(4-Chlorophenyl)hydroxylamine. Therefore, handling precautions must be based on the known hazards of the hydroxylamine class of compounds, which are often toxic and can be skin/eye irritants.[7]

-

Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[8]

-

Personal Protective Equipment (PPE):

-

Toxicological Hazards (Inferred):

-

Acute Toxicity: Likely harmful if swallowed or in contact with skin.

-

Irritation: May cause skin and serious eye irritation.

-

Carcinogenicity: Suspected of causing cancer, as is common for many hydroxylamine derivatives.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

O-(4-Chlorophenyl)hydroxylamine is a synthetic intermediate with significant, albeit underexplored, potential. While the scarcity of direct experimental data presents a challenge, modern synthetic methodologies, particularly palladium-catalyzed C-O coupling, provide a clear and accessible route to its synthesis. Its demonstrated utility in the construction of benzofurans highlights its value to medicinal chemists and researchers in synthetic methodology. By following the representative protocols and adhering to the stringent safety precautions outlined in this guide, scientists can effectively utilize this versatile building block to advance their research programs.

References

-

PubChemLite. 4-chlorophenylhydroxylamine. [Link]

-

BuyersGuideChem. O-[(4-Chlorophenyl)methyl]hydroxylamine hydrochloride. [Link]

-

PubMed. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. [Link]

-

Science of Synthesis. Product Class 33: N-Arylhydroxylamines. [Link]

-

PubChemLite. 4-chlorophenylhydroxylamine (C6H6ClNO). [Link]

-

ResearchGate. Figure S31: 1 H NMR spectra of N-(1-(4-chlorophenyl)-2-nitroethyl)-Omethylhydroxylamine (2e). [Link]

-

Royal Society of Chemistry. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. [Link]

- Google Patents.

-

Figshare. Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade - Organic Letters. [Link]

-

Southwestern University. Novel Gold(I) Catalysis Synthesis of Benzofurans. [Link]

-

ResearchGate. Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

- Google Patents. Process for preparing O-substituted hydroxylamines.

-

Royal Society of Chemistry. Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. [Link]

-

Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]

-

Organic Syntheses. Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. [Link]

-

Inxight Drugs. 4-Chlorophenylhydroxylamine. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0279170). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0323470). [Link]

-

University of North Texas. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Oriental Journal of Chemistry. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [Link]

-

ChemSec. N-(4-Chlorophenyl)hydroxylamine - SINimilarity. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. [Link]

-

ACS Publications. A Convenient Synthesis of N-Alkylhydroxylamines. [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

-

ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... [Link]

-

NIST WebBook. Hydroxylamine, O-methyl-. [Link]

-

PubChem. O-(4-fluorophenyl)hydroxylamine. [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

Sources

- 1. O-(4-chlorophenyl)hydroxylamine | 36637-30-6 [m.chemicalbook.com]

- 2. PubChemLite - 4-chlorophenylhydroxylamine (C6H6ClNO) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0323470) [np-mrd.org]

- 5. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0279170) [np-mrd.org]

- 6. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]

- 7. acs.figshare.com [acs.figshare.com]

- 8. benchchem.com [benchchem.com]

Difference between O-aryl and N-aryl hydroxylamines

This guide provides an in-depth technical analysis of the structural, reactive, and toxicological distinctions between N-aryl and O-aryl hydroxylamines.

Comparative Analysis of Reactivity, Synthesis, and Biological Fate

Executive Summary

The distinction between N-aryl hydroxylamines (

-

N-Aryl Hydroxylamines are primarily known as metabolic intermediates of aromatic amines and nitro compounds. They are chemically unstable, prone to oxidation, and serve as precursors to electrophilic nitrenium ions , which are the ultimate carcinogens in arylamine toxicity.

-

O-Aryl Hydroxylamines are primarily known as synthetic reagents . They possess a labile N–O bond that allows them to function as electrophilic aminating agents (transferring

) in transition-metal-catalyzed cross-couplings. They lack the specific metabolic activation pathways that render N-aryl isomers highly toxic.

Structural & Electronic Properties

The core difference lies in the connectivity of the hydroxylamine moiety to the aromatic ring, which dictates their electronic polarization and bond dissociation energies (BDE).

| Feature | N-Aryl Hydroxylamine ( | O-Aryl Hydroxylamine ( |

| Connectivity | Nitrogen attached to Aryl ring.[1][2][3][4][5][6][7][8] | Oxygen attached to Aryl ring.[9] |

| Hybridization (N) | ||

| Basicity ( | Low (~1.9) . The | Moderate (~3.0–4.0) . Similar to methoxylamine ( |

| Redox Stability | Unstable . Easily oxidized to nitrosoarenes ( | Stable to air oxidation under ambient conditions. |

| Bond Lability | N–H and O–H bonds are acidic/labile. | N–O bond is weak (~50-60 kcal/mol) and prone to heterolytic cleavage. |

N-Aryl Hydroxylamines: The Toxicological Pathway

N-aryl hydroxylamines are the critical "proximate carcinogens" formed during the metabolism of aniline dyes and nitroarenes. Their reactivity is dominated by the conversion to highly electrophilic species.

Metabolic Activation Mechanism

The toxicity of N-aryl hydroxylamines arises from their bioactivation in the liver. They undergo

Diagram: Nitrenium Ion Formation & DNA Damage

Caption: The bioactivation pathway of N-aryl hydroxylamines to carcinogenic nitrenium ions.[1][3]

The Bamberger Rearrangement

In acidic media, N-aryl hydroxylamines do not simply protonate; they rearrange.[10] This reaction is a diagnostic test and a synthetic route to p-aminophenols.

-

Mechanism: Protonation of oxygen

Loss of water

O-Aryl Hydroxylamines: The Synthetic Powerhouse

O-aryl hydroxylamines (phenoxyamines) are structurally prevented from forming nitrenium ions because the nitrogen is not attached to the ring. Instead, they are valuable reagents for Electrophilic Amination .

Reactivity Profile: Electrophilic Nitrogen Transfer

Unlike alkyl halides (electrophilic carbon), O-aryl hydroxylamines serve as sources of "

Key Reaction:

This "umpolung" (polarity reversal) of the amine functionality is critical in modern drug discovery for synthesizing primary amines from organometallic reagents (e.g., Grignard, organozinc).

Synthesis of O-Aryl Hydroxylamines

Because they are not natural metabolites, they must be synthesized.

-

Direct Amination: Reaction of Phenoxide (

) with Monochloramine ( -

Cross-Coupling (Modern): Pd- or Cu-catalyzed coupling of Aryl Halides with

-hydroxyphthalimide, followed by hydrazinolysis.

Diagram: Reactivity Comparison

Caption: Divergent reactivity profiles: N-aryl (Oxidation/Rearrangement) vs. O-aryl (Amination).

Experimental Protocols

Protocol A: Synthesis of N-Phenylhydroxylamine (Reductive)

Note: This compound is unstable and should be used immediately or stored at -20°C.

-

Reagents: Nitrobenzene (0.1 mol),

(0.1 mol), Zinc dust (0.2 mol), Water (200 mL). -

Procedure:

-

Dissolve

in water and add Nitrobenzene. -

Add Zinc dust in small portions over 15 mins while stirring vigorously. Temperature rises to ~60°C.

-

Filter the hot solution to remove Zinc oxide.

-

Cool the filtrate in an ice bath.

-phenylhydroxylamine crystallizes as pale yellow needles. -

Yield: ~65%. MP: 81°C.[2]

-

Protocol B: Electrophilic Amination using O-(2,4-Dinitrophenyl)hydroxylamine

Note: Used to convert a Grignard reagent to a primary amine.

-

Reagents: Phenylmagnesium bromide (1.0 M in THF), O-(2,4-dinitrophenyl)hydroxylamine (1.0 equiv).

-

Procedure:

-

Dissolve the hydroxylamine reagent in dry THF under Argon at -78°C.

-

Slowly add the Grignard reagent dropwise.

-

The nucleophilic carbon attacks the nitrogen, displacing the 2,4-dinitrophenoxide anion.

-

Warm to room temperature and quench with aqueous

. -

Extract aniline product.

-

Summary Comparison Table

| Property | N-Aryl Hydroxylamine | O-Aryl Hydroxylamine |

| Formula | ||

| Primary Role | Toxic Metabolite / Intermediate | Synthetic Reagent (Electrophile) |

| Stability | Low (Oxidizes to Nitroso) | High (Stable solid) |

| Acidity (Acid Cat.) | Rearranges (Bamberger) | Hydrolyzes / Stable |

| Reaction with DNA | Forms covalent adducts (Carcinogenic) | Generally inert to direct intercalation |

| Key Mechanism | Nitrenium Ion Formation |

References

-

Bamberger Rearrangement Mechanism: Sone, T., et al. (1981). Kinetics and mechanisms of the acid-catalyzed rearrangement of N-phenylhydroxylamine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Metabolic Activation & Toxicity: Miller, J. A. (1970). Carcinogenesis by Chemicals: An Overview. Cancer Research, 30(3), 559-576. [Link]

-

O-Aryl Hydroxylamines in Synthesis: Maimone, T. J., & Buchwald, S. L. (2010).[6][11] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

-

Electrophilic Amination Reviews: McDonald, S. L., & Wang, Q. (2014). Copper-Catalyzed Electrophilic Amination of Heteroarenes. Chemical Communications. [Link]

Sources

- 1. Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

O-substituted hydroxylamine derivatives literature review

An In-depth Technical Guide to O-Substituted Hydroxylamine Derivatives: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Versatile Role of the O-N Bond

O-substituted hydroxylamine derivatives, characterized by the R-O-NH₂ functional group (alkoxyamines), represent a class of molecules with remarkable versatility and escalating importance in chemical sciences. Their unique electronic structure imparts a dualistic reactivity profile: they can act as potent nucleophiles via the lone pair on the nitrogen atom or, in the case of N,N,O-trisubstituted derivatives, serve as precursors to radicals through homolytic cleavage of the C-ON bond.[1] This adaptability has positioned them as indispensable tools for researchers, scientists, and drug development professionals.

Initially explored for their fundamental reactivity in forming oximes with aldehydes and ketones, the scope of their application has expanded dramatically.[1] In contemporary research, they are leveraged in fields as diverse as polymer chemistry, through nitroxide-mediated polymerization (NMP), and sophisticated organic synthesis, as tin-free radical initiators.[2][3] Crucially for the pharmaceutical industry, they have emerged as key players in medicinal chemistry. They function as bioisosteres to modulate drug properties, act as mechanism-based enzyme inhibitors, and facilitate the construction of complex molecular architectures.[4][5] This guide provides a comprehensive overview of the synthesis, core reactivity principles, and cutting-edge applications of these powerful chemical entities.

Part 1: Strategic Synthesis of O-Substituted Hydroxylamines

The synthetic approach to O-substituted hydroxylamines is critical, as the stability of the target molecule and the nature of the O-substituent dictate the optimal route. Methodologies generally focus on the controlled formation of the O-R bond while managing the reactivity of the nitrogen atom, which is often achieved through a protection-alkylation-deprotection strategy.

Key Synthetic Methodologies

-

Alkylation of N-Protected Hydroxylamines: This is the most common and versatile strategy. The nitrogen is first "masked" with a protecting group to prevent N-alkylation, directing the subsequent reaction to the oxygen atom.[6]

-

N-Hydroxyphthalimide: A robust method involving a Mitsunobu reaction with an alcohol and N-hydroxyphthalimide, followed by hydrazinolysis to release the free alkoxyamine.[5] This is often the go-to method for preparing O-alkylhydroxylamines from primary and secondary alcohols.

-

N-Hydroxyurethanes: O-alkylation of N-hydroxyurethane followed by basic or acidic deprotection provides the desired product in high yield and regioselectivity.[7]

-

Hydroxamic Acids: Formation of a hydroxamic acid from hydroxylamine and an anhydride, followed by O-alkylation and subsequent removal of the acyl protecting group, offers an efficient route that can be performed in aqueous media.[6]

-

-

Hydrolysis of O-Substituted Oximes: This classical method involves the formation of an oxime ether, typically from a ketone like acetone, which is stable enough to undergo O-alkylation. The resulting O-alkylated oxime is then hydrolyzed with mineral acid to release the O-substituted hydroxylammonium salt.[8] The choice of oxime is critical; acetone oxime ethers are relatively stable but can be hydrolyzed under forcing conditions, while benzophenone oximes offer greater stability.[8]

-

Multi-step Synthesis from Nitriles: For certain substrates, a sequence involving the reaction of a nitrile with an alcohol in the presence of a hydrogen halide (Pinner reaction) can generate an iminoester hydrohalide. This intermediate reacts with hydroxylamine to form a hydroximic acid ester, which is then O-alkylated and hydrolyzed to yield the final product.[9]

The choice between these methods depends on factors such as the scale of the reaction, the nature of the "R" group being introduced, and the availability of starting materials. For complex molecules in late-stage drug development, the mild conditions of the Mitsunobu/hydrazinolysis sequence are often preferred. For larger-scale industrial production, methods involving less expensive reagents like acetone oxime might be more economical.[5][8]

Caption: Key synthetic pathways to O-substituted hydroxylamines.

Protocol 1: Synthesis of O-Benzylhydroxylamine via Mitsunobu Reaction

This protocol details a reliable method for synthesizing O-benzylhydroxylamine hydrochloride, a common building block.

Step 1: O-Alkylation of N-Hydroxyphthalimide

-

To a stirred solution of N-hydroxyphthalimide (1.0 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of N-hydroxyphthalimide.

-

Upon completion, concentrate the mixture under reduced pressure. The crude product, N-(benzyloxy)phthalimide, can be purified by silica gel chromatography or taken directly to the next step if sufficiently pure.

Step 2: Hydrazinolysis (Deprotection)

-

Dissolve the crude N-(benzyloxy)phthalimide in dichloromethane (DCM) or ethanol (0.2 M).

-

Add hydrazine monohydrate (1.2 eq) dropwise at room temperature. A white precipitate (phthalhydrazide) will form.

-

Stir the mixture for 2-4 hours at room temperature.

-

Filter the solid precipitate and wash it with DCM.

-

To the filtrate, add a 2M solution of HCl in diethyl ether to precipitate the O-benzylhydroxylamine as its hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Self-Validation: The successful formation of the hydrochloride salt is a strong indicator of product formation. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the phthalimide carbonyl signals in the ¹³C NMR and the appearance of the -ONH₃⁺ signals in the ¹H NMR are key validation markers.

Part 2: The Dichotomy of Reactivity

The utility of O-substituted hydroxylamines stems from two distinct modes of reactivity: nucleophilic attack and radical generation. The substitution pattern on the nitrogen atom dictates which pathway is dominant.

Nucleophilic Reactivity: The Aminooxy Group

Primary O-substituted hydroxylamines (R-ONH₂) are potent nucleophiles due to the alpha effect—the presence of adjacent lone pairs on the oxygen and nitrogen atoms enhances the nucleophilicity of the nitrogen. Their most characteristic reaction is the condensation with aldehydes and ketones to form stable oxime ethers.[1][10] This reaction is highly efficient, proceeds under mild, often physiological conditions, and is the cornerstone of "oxime ligation," a premier bioorthogonal conjugation technique used for protein labeling, imaging, and drug delivery.

Radical Chemistry: The Alkoxyamine C-O Bond

When the nitrogen atom is fully substituted (N,N,O-trisubstituted hydroxylamines, also known as alkoxyamines), the nucleophilic character is lost. Instead, the molecule's chemistry is dominated by the lability of the C-O bond. This bond can undergo homolytic cleavage under thermal or photochemical stimulus, generating a stable nitroxyl radical and a transient, reactive carbon-centered radical.[2]

The bond dissociation energy (BDE) of the C-O bond is the critical parameter governing this process and is influenced by:

-

Steric Strain: Increased steric bulk around the C-O bond lowers the BDE.[3]

-

Stability of Radicals: The formation of stabilized carbon radicals (e.g., benzylic, tertiary) and persistent nitroxides significantly lowers the BDE.[3]

This controlled generation of radicals is the basis for Nitroxide-Mediated Polymerization (NMP), where the reversible cleavage and reformation of the alkoxyamine allows for the controlled ("living") growth of polymer chains.[3]

Caption: Dual reactivity modes of hydroxylamine derivatives.

Part 3: Applications in Drug Discovery and Development

The unique properties of O-substituted hydroxylamines have made them invaluable in modern drug discovery programs.

Bioisosteric Replacement for ADME Optimization

A significant challenge in lead optimization is fine-tuning a molecule's physicochemical properties, such as lipophilicity, to achieve a desirable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The N,N,O-trisubstituted hydroxylamine moiety has emerged as a powerful bioisostere for ether and branched alkyl groups.[4] Replacing a methylene group (-CH₂) or an ether oxygen (-O-) with a hydroxylamine unit (-N(R)-O-) can profoundly impact molecular properties.

A matched molecular pair analysis demonstrated that this substitution typically leads to a significant reduction in lipophilicity (logP), comparable to introducing a tertiary amine.[4] However, unlike tertiary amines, which are often strongly basic and protonated at physiological pH (leading to low logD₇.₄ values), hydroxylamines are weakly basic. This results in a more favorable logD₇.₄, potentially improving cell permeability. Furthermore, this moiety can enhance metabolic stability and reduce plasma protein binding.[4]

| Isosteric Replacement | Typical Change in logP | Typical Change in logD₇.₄ | Effect on Metabolic Stability | Reference |

| -CH₂-CH₂- → -CH₂-N(Me)-O- | ↓ (Decrease) | ↓ (Moderate Decrease) | ↑ (Increase) | [4] |

| -CH₂-O- → -CH₂-N(Me)-O- | ↓ (Decrease) | ↓ (Moderate Decrease) | ↑ (Increase) | [4] |

| -CH₂-N(Me)- → -CH₂-N(Me)-O- | ↓ (Decrease) | ↑ (Increase) | Variable | [4] |

Mechanism-Based Enzyme Inhibition

1. Antibacterial Agents via Ribonucleotide Reductase (RNR) Inhibition: The enzyme RNR is essential for DNA synthesis and repair in bacteria, making it a prime target for new antibiotics.[11] N-substituted hydroxylamines have been designed as radical-scavenging inhibitors of RNR.[12][13] These compounds are thought to donate a hydrogen atom to quench a critical tyrosyl radical in the RNR active site, thereby halting enzyme activity and bacterial proliferation.[11][12] This mechanism provides a novel approach to combatting drug-resistant bacteria.[13]

Caption: Drug discovery workflow for hydroxylamine-based RNR inhibitors.

2. Cancer Immunotherapy via Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catabolizes tryptophan and is a key target in cancer immunotherapy due to its role in suppressing the host immune response. O-Alkylhydroxylamines have been identified as a potent class of IDO1 inhibitors.[5] These molecules are designed to coordinate with the heme iron in the enzyme's active site, blocking its catalytic function. Several O-alkylhydroxylamine derivatives have shown exceptional potency, on par with compounds currently in clinical trials, highlighting their therapeutic potential.[5]

Conclusion

O-substituted hydroxylamine derivatives have transitioned from chemical curiosities to indispensable tools in the molecular sciences. Their predictable synthesis and tunable, dualistic reactivity provide a rich platform for innovation. For drug discovery professionals, they offer a sophisticated means to optimize ADME properties through bioisosteric replacement and a fertile ground for designing novel, mechanism-based inhibitors for challenging targets in infectious disease and oncology. As our understanding of their chemistry deepens, the scope of their application will undoubtedly continue to expand, solidifying their role as a cornerstone of modern chemical and pharmaceutical research.

References

-

Title: Strategies used to produce O-substituted hydroxylamines. Source: ResearchGate URL: [Link]

- Title: Process for the preparation of high purity O-substituted hydroxylamine derivatives Source: Google Patents URL

-

Title: O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: The synthesis of two long-chain N-hydroxy amino coumarin compounds and their applications in the analysis of aldehydes Source: RSC Publishing URL: [Link]

- Title: Process for the preparation of O-substituted hydroxylammonium salts Source: Google Patents URL

-

Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega Source: ACS Publications URL: [Link]

- Title: Process for the preparation of O-substituted hydroxylamines Source: Google Patents URL

-

Title: The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters Source: PMC (ACS Publications) URL: [Link]

-

Title: Hydroxylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Labile alkoxyamines: past, present, and future Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: PMC (ACS Publications) URL: [Link]

-

Title: Synthesis of N-Alkoxy Amines via Catalytic Oxidation of Hydrocarbons Source: Request PDF (ResearchGate) URL: [Link]

-

Title: A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Labile alkoxyamines: past, present, and future Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: O-Substituted heterocyclic hydroxylamines. Source: ResearchGate URL: [Link]

-

Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: PMC URL: [Link]

-

Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: CHIMIA URL: [Link]

-

Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: Dipòsit Digital de la Universitat de Barcelona URL: [Link]

-

Title: One-step synthesis of alkoxyamines for nitroxide-mediated radical polymerization Source: PubMed URL: [Link]

Sources

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]

- 3. chimia.ch [chimia.ch]

- 4. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5777164A - Process for the preparation of high purity O-substituted hydroxylamine derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. DE4233333A1 - Process for the preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]

- 9. US5075504A - Process for the preparation of O-substituted hydroxylamines - Google Patents [patents.google.com]

- 10. The synthesis of two long-chain N -hydroxy amino coumarin compounds and their applications in the analysis of aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02177A [pubs.rsc.org]

- 11. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents [diposit.ub.edu]

Methodological & Application

Synthesis of O-(4-Chlorophenyl)hydroxylamine from N-hydroxyphthalimide

An Application Note for the

Abstract

O-Aryl hydroxylamines are crucial building blocks in medicinal chemistry and drug development, serving as key precursors for synthesizing oximes and substituted benzofurans.[1] This application note provides a comprehensive, two-step protocol for the synthesis of O-(4-Chlorophenyl)hydroxylamine. The synthesis commences with the O-arylation of N-hydroxyphthalimide with 4-chlorophenol via a Mitsunobu reaction, yielding the stable intermediate, N-(4-chlorophenoxy)phthalimide. Subsequent deprotection of this intermediate via aminolysis liberates the desired O-(4-Chlorophenyl)hydroxylamine. This guide is designed for researchers and scientists, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization guidelines.

Scientific Principles and Reaction Mechanism

The synthesis is accomplished in two primary stages: (1) Formation of the C-O bond using the Mitsunobu reaction and (2) Cleavage of the N-O protecting group.

Step 1: O-Arylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters and ethers, through a dehydrative redox process.[2] The reaction proceeds with a clean inversion of stereochemistry, although this is not a factor when using achiral phenols.[3]

Mechanism: The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[2]

-

Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DIAD. This acid-base reaction forms a phosphonium salt intermediate, often called a betaine.[3]

-

Alcohol Activation: The acidic N-hydroxyphthalimide protonates the betaine. The resulting anion then attacks the phosphorus atom, forming a key oxyphosphonium salt. This process activates the hydroxyl group, converting it into an excellent leaving group.

-

Nucleophilic Substitution (Sₙ2): The phenoxide, generated from the deprotonation of 4-chlorophenol by the reduced DIAD species, acts as the nucleophile. It attacks the activated N-hydroxyphthalimide complex in an Sₙ2 fashion, displacing the triphenylphosphine oxide (TPPO) by-product and forming the desired N-(4-chlorophenoxy)phthalimide.[4]

The primary by-products, triphenylphosphine oxide and the reduced hydrazine dicarboxylate, must be removed during the work-up.[4]

Step 2: Deprotection via Aminolysis

The phthalimide group serves as an effective protecting group for the hydroxylamine moiety. N-alkoxyphthalimides are stable compounds that can be cleaved to yield the corresponding O-substituted hydroxylamines.[5][6] This is commonly achieved by hydrazinolysis or aminolysis.[7][8] In this protocol, we utilize methylamine, which acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This opens the ring system, forming a soluble by-product and releasing the free O-(4-Chlorophenyl)hydroxylamine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier |

| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 | ≥98% | Sigma-Aldrich |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | ≥99% | Sigma-Aldrich |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | ≥99% | Sigma-Aldrich |

| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 97% | Sigma-Aldrich |

| Methylamine solution | CH₅N | 31.06 | 40 wt. % in H₂O | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | - | ACS grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Fisher Scientific |

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass funnels, separatory funnel, column chromatography setup.

Safety Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]

-

Reagent Handling:

-

DIAD: Diisopropyl azodicarboxylate is a lachrymator and should be handled with care.

-

Hydroxylamine Derivatives: Hydroxylamine and its derivatives are potentially toxic and mutagenic.[10][11] Avoid inhalation and skin contact.[9]

-

Solvents: THF, DCM, and EtOAc are flammable and volatile. Avoid open flames and ensure proper ventilation.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Detailed Synthetic Procedure

Workflow Overview

Sources

- 1. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 6. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. Electroanalytical overview: the sensing of hydroxylamine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00658A [pubs.rsc.org]

Application Note: A Protocol for the Copper-Catalyzed O-Arylation of N-Hydroxyphthalimide

Topic: Synthesis of N-(4-chlorophenoxy)phthalimide via Chan-Lam Coupling

Abstract

This document provides a comprehensive guide for the O-arylation of N-hydroxyphthalimide with 4-chlorophenylboronic acid, a transformation of significant interest in medicinal chemistry and materials science. O-arylated hydroxylamine derivatives are crucial synthons for a variety of complex molecules.[1] The protocol detailed herein utilizes a copper-catalyzed Chan-Lam coupling reaction, a method renowned for its operational simplicity, mild reaction conditions, and tolerance to air and moisture.[2][3] We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and offer insights into the rationale behind the selection of specific reagents and conditions to ensure reproducibility and high yield.

Introduction and Scientific Principle

The formation of carbon-heteroatom bonds, particularly C–O bonds, is a cornerstone of modern organic synthesis. The Ullmann condensation was the classical method for such transformations but often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] The advent of the Chan-Lam coupling reaction represented a significant advancement, enabling the formation of aryl ethers and aryl amines from arylboronic acids under much milder conditions.[3][5]

This protocol focuses on the synthesis of N-(4-chlorophenoxy)phthalimide. The N-O bond in the N-hydroxyphthalimide (NHPI) starting material acts as the nucleophile, while the 4-chlorophenylboronic acid serves as the aryl source. The reaction is facilitated by a copper catalyst, which orchestrates the cross-coupling. A key advantage of this methodology is that it can often be performed open to the atmosphere, as molecular oxygen can serve as the terminal oxidant to regenerate the active catalytic species.[5]

The Catalytic Cycle: A Mechanistic Overview

The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific substrates and conditions.[3] However, a generally accepted pathway involves a Cu(I)/Cu(III) or Cu(II) disproportionation cycle. The process is initiated by the interaction of the copper catalyst with the reactants.

Key Mechanistic Steps:

-

Ligand Exchange/Deprotonation: The N-hydroxyphthalimide, aided by a base, displaces a ligand on the copper(II) center to form a copper(II) hydroxamate complex.

-

Transmetalation: The arylboronic acid undergoes transmetalation with the copper complex, transferring the 4-chlorophenyl group to the copper center and forming a diarylcopper(II) or a related intermediate.

-

Oxidation & Reductive Elimination: The copper(II) intermediate is oxidized to a transient, highly reactive copper(III) species. This key intermediate then undergoes reductive elimination, forming the desired C–O bond of the product and regenerating a copper(I) species.[3]

-

Catalyst Regeneration: The resulting copper(I) is re-oxidized to the active copper(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.[5]

The choice of base is critical; it must be strong enough to deprotonate the N-hydroxyphthalimide, thereby increasing its nucleophilicity, but not so strong as to cause unwanted side reactions. Pyridine is often used as it can act as both a base and a ligand to stabilize the copper intermediates.[6]

Caption: Proposed catalytic cycle for the Chan-Lam O-arylation.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of N-(4-chlorophenoxy)phthalimide.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |

| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 | 1.0 | 1.0 | 163 mg |

| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 1.2 | 1.2 | 188 mg |

| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | 0.1 | 0.1 | 18 mg |

| Pyridine | C₅H₅N | 79.10 | 2.0 | 2.0 | 158 µL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 5 mL |

Equipment

-

25 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (163 mg, 1.0 mmol), 4-chlorophenylboronic acid (188 mg, 1.2 mmol), and copper(II) acetate (18 mg, 0.1 mmol).

-

Solvent and Base Addition: Add 5 mL of dichloromethane (DCM) to the flask, followed by the addition of pyridine (158 µL, 2.0 mmol). The flask is left open to the atmosphere.

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with an additional 15 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine and excess copper salts, followed by a saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure N-(4-chlorophenoxy)phthalimide as a solid.

Caption: Experimental workflow for the synthesis of N-(4-chlorophenoxy)phthalimide.

Discussion and Field-Proven Insights

-

Causality of Reagent Choice:

-

Copper(II) Acetate: This is a common, inexpensive, and effective catalyst for Chan-Lam couplings. It is also relatively stable to air and moisture, simplifying handling.[2]

-

Arylboronic Acid: Boronic acids are generally stable, commercially available, and have low toxicity compared to other organometallic reagents like organostannanes. The 4-chloro substituent is an electron-withdrawing group, which can sometimes make coupling reactions more challenging than with electron-rich aryls, but this protocol is robust for such substrates.[7]

-

Solvent: Dichloromethane is a good choice as it dissolves the reactants and is relatively non-coordinating, allowing the desired interactions with the copper center to proceed. Other solvents like dichloroethane (DCE) or acetonitrile (MeCN) can also be effective.[7][8]

-

Atmosphere: Performing the reaction open to air is a significant practical advantage. Oxygen from the air serves as the terminal oxidant, regenerating the active Cu(II) catalyst from the Cu(I) formed after reductive elimination. This avoids the need for stoichiometric or co-oxidant additives.[5]

-

-

Troubleshooting & Optimization:

-

Low Yields: If the reaction stalls or yields are low, gentle heating (e.g., 40 °C) may be beneficial. Alternatively, using a different copper source (e.g., CuI, CuCl) or a more sophisticated ligand system (e.g., a bidentate diamine ligand) could improve efficiency, especially for less reactive aryl halides.[9][10]

-

Incomplete Conversion: Ensure the 4-chlorophenylboronic acid is of good quality, as boronic acids can degrade over time to form boroxines. A slight excess (1.2-1.5 equivalents) is recommended to drive the reaction to completion.

-

Purification Issues: The primary byproduct is often homocoupled biaryl from the boronic acid. The acidic and basic washes during the work-up are crucial for removing the catalyst and pyridine, simplifying the final purification step.

-

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Pyridine has a strong, unpleasant odor and is flammable. Handle with care.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The copper-catalyzed O-arylation of N-hydroxyphthalimide with 4-chlorophenylboronic acid presented here is a reliable and operationally simple method for constructing a valuable C-O bond. This Chan-Lam protocol leverages an inexpensive catalyst and atmospheric oxygen, making it an accessible and "green" alternative to other cross-coupling methods. The resulting N-aryloxyphthalimide product is a stable precursor to O-aryloxyamines, which are important building blocks in drug discovery and development.[8]

References

-

Noor, H., Zhang, S., Jia, X., Gao, P., & Yuan, Y. (2024). N-Hydroxyphthalimides as Nitrogen Radical Precursors in the Copper-Catalyzed Radical Cross-Coupling Amination of Arylboronic Acids: Synthesis of Arylamines. The Journal of Organic Chemistry, 89(24), 17960-17965. [Link]

-

Gaucher-Wieczorek, F. S., Maillard, L. T., Badet, B., & Durand, P. (2010). Fluorous tagged N-hydroxy phthalimide for the parallel synthesis of O-aryloxyamines. Journal of Combinatorial Chemistry, 12(5), 655–658. [Link]

-

Ghosh, R., & Olofsson, B. (2014). Metal-Free O-Arylation of N-Hydroxyimides with Diaryliodonium Salts. Organic Letters, 16(6), 1830–1832. [Link]

-

Singh, A. K., & Kumar, S. (2013). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Thesis. [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

-

Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

-

Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

-

Wang, C., et al. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry, 18, 646-652. [Link]

-

Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. [Link]

-

Wikipedia. (2023). Chan–Lam coupling. Wikipedia. [Link]

-

Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

-

Gaucher-Wieczorek, F. S., Maillard, L. T., Badet, B., & Durand, P. (2010). Fluorous tagged N-hydroxy phthalimide for the parallel synthesis of O-aryloxyamines. Journal of Combinatorial Chemistry, 12(5), 655–658. [Link]

-

Mehra, M. K., Tantak, M. P., Kumar, I., & Kumar, D. (2016). Optimization of Reaction Conditions for O-Arylation of Quinolones. ResearchGate. [Link]

-

Zhang, X., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3769. [Link]

-

Siu, T., & Yudin, A. K. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4616–4620. [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Hydroxyphthalimides as Nitrogen Radical Precursors in the Copper-Catalyzed Radical Cross-Coupling Amination of Arylboronic Acids: Synthesis of Arylamines [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 10. dspace.mit.edu [dspace.mit.edu]

Application Note: Direct Synthesis of Benzofurans via [3,3]-Sigmatropic Rearrangement of O-(4-Chlorophenyl)hydroxylamine

Introduction & Scientific Rationale

The benzofuran nucleus is a highly privileged pharmacophore embedded within the structure of a vast array of natural products and synthetic drugs, including the antiarrhythmic agent amiodarone and the antifungal griseofulvin[1]. Due to its broad spectrum of biological activities, the benzofuran scaffold remains a critical target in drug development and medicinal chemistry[2].

Traditional methods for synthesizing benzofurans often require multi-step sequences, pre-functionalized starting materials (such as ortho-halophenols), or harsh reaction conditions. However, the direct preparation of benzofurans from O-arylhydroxylamines offers a highly efficient, one-pot disconnection strategy[3]. By utilizing O-(4-chlorophenyl)hydroxylamine hydrochloride as a bench-stable precursor[4], researchers can rapidly construct 5-chlorobenzofuran derivatives. This protocol leverages an acid-catalyzed condensation with a ketone, followed by a [3,3]-sigmatropic rearrangement (mechanistically analogous to the Fischer indole synthesis), rearomatization, and intramolecular cyclization[3].

Mechanistic Pathway

The transformation relies on a carefully orchestrated cascade of molecular events triggered by thermal and acidic conditions.

Mechanistic pathway of the direct [3,3]-sigmatropic rearrangement to form 5-chlorobenzofuran.

Causality Behind Experimental Choices

To ensure scientific integrity and reproducibility, every parameter in this protocol has been optimized based on fundamental chemical kinetics and thermodynamics:

-

Selection of Methanesulfonic Acid (MsOH): The [3,3]-sigmatropic rearrangement requires a highly specific acidic environment to proceed. While Lewis acids or weaker Brønsted acids (like TFA) often lead to incomplete reactions or degradation of the oxime ether intermediate, MsOH provides the optimal

to protonate the enamine and drive the sigmatropic shift without inducing unwanted Friedel-Crafts side reactions[3]. -

Use of the Hydrochloride Salt: Free base O-arylhydroxylamines are notoriously unstable and prone to oxidative degradation. Utilizing O-(4-chlorophenyl)hydroxylamine in its hydrochloride salt form ensures a bench-stable, easily weighable reagent[4]. The subsequent addition of MsOH facilitates the in situ generation of the reactive species while simultaneously acting as the rearrangement promoter.

-

Solvent and Temperature Dynamics: Anhydrous Tetrahydrofuran (THF) is selected as a polar aprotic solvent because it effectively solvates the hydrochloride salt at elevated temperatures without participating in nucleophilic side reactions. Heating the mixture to 60 °C provides the precise thermal activation energy required to overcome the transition state barrier of the [3,3]-sigmatropic rearrangement[3].

Experimental Protocol: Synthesis of 5-Chloro-1,2,3,4-tetrahydrodibenzofuran

This protocol is designed as a self-validating system . Visual cues (dissolution, color changes) and analytical checks (TLC) are embedded to confirm the reaction is proceeding correctly at each stage.

Step-by-step experimental workflow for the one-pot synthesis of benzofuran derivatives.

Materials Required

-

O-(4-Chlorophenyl)hydroxylamine hydrochloride (1.0 mmol, 180 mg)[4]

-

Cyclohexanone (1.0 mmol, 98 mg / 104 µL)

-

Methanesulfonic acid (MsOH) (2.0 mmol, 192 mg / 130 µL)

-

Anhydrous Tetrahydrofuran (THF) (2.0 mL)

Step-by-Step Procedure

-

Reagent Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, suspend O-(4-chlorophenyl)hydroxylamine hydrochloride (180 mg, 1.0 mmol) in anhydrous THF (2.0 mL).

-

Thermal Activation (Validation Check 1): Warm the suspension to 60 °C under an inert nitrogen atmosphere. Self-Validation: The mixture will begin to clarify as the salt partially dissolves, indicating readiness for the condensation phase.

-

Catalyst & Substrate Addition: After 5 minutes of heating, sequentially add methanesulfonic acid (130 µL, 2.0 mmol) and cyclohexanone (104 µL, 1.0 mmol) via microsyringe.

-

Reaction Monitoring (Validation Check 2): Stir the reaction continuously at 60 °C. Monitor the progress via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (20:1) solvent system. Self-Validation: The consumption of the ketone and the appearance of a new UV-active spot (the benzofuran product) typically occurs within 1–2 hours. The reaction mixture will darken slightly, which is a normal visual indicator of the rearrangement and rearomatization process.

-

Workup & Concentration: Upon completion (indicated by the disappearance of starting materials on TLC), remove the flask from the heat source. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF solvent.

-

Purification: Load the crude residue onto a silica gel column. Perform flash chromatography using an isocratic elution of Petroleum Ether:Ethyl Acetate (20:1).

-

Product Isolation: Collect the fractions containing the target 5-chloro-1,2,3,4-tetrahydrodibenzofuran. Evaporate the solvent to yield the product as a light yellow oil.

Reaction Optimization & Data Presentation

The choice of acid promoter is the most critical variable in this synthesis. The table below summarizes the quantitative optimization data that led to the selection of MsOH as the premier catalyst for this transformation[3].

| Acid Promoter | Solvent | Temperature (°C) | Relative Yield (%) | Mechanistic Observation |

| Methanesulfonic acid (MsOH) | THF | 60 | 70–85 | Clean conversion; rapid [3,3]-rearrangement. |

| Trifluoroacetic acid (TFA) | THF | 60 | < 10 | Incomplete reaction; starting material degradation. |

| p-Toluenesulfonic acid (TsOH) | THF | 60 | 45–50 | Slower reaction rate; moderate yield. |

| Boron trifluoride etherate ( | THF | 60 | Trace | Complex mixture; poor regioselectivity. |

References

-

Contiero, F., Jones, K. M., Matts, E. A., Porzelle, A., & Tomkinson, N. C. O. "Direct Preparation of Benzofurans from O-Arylhydroxylamines." Synlett, 2009. 3

-

"Synthesis of Benzofurans." Organic Chemistry Portal. 2

-

"Mini Review on Important Biological Properties of Benzofuran Derivatives." MedCrave Online, 2016. 1

-

"O-(4-chlorophenyl)hydroxylamine hydrochloride." Sigma-Aldrich. 4

Sources

Application Note: Optimized Hydrazine Cleavage of N-(4-chlorophenoxy)phthalimide

Executive Summary

This application note details the optimized protocol for the hydrazinolysis of N-(4-chlorophenoxy)phthalimide to synthesize O-(4-chlorophenyl)hydroxylamine (also known as 4-chlorophenoxyamine). This transformation is a critical step in the synthesis of various agrochemicals and pharmaceuticals where the O-substituted hydroxylamine moiety serves as a key pharmacophore or building block for oxime ethers.

Unlike standard Gabriel synthesis of primary amines, the cleavage of N-alkoxy or N-aryloxyphthalimides requires precise control over reaction conditions to prevent degradation of the labile

Introduction & Mechanistic Insight

The Challenge of N-Aryloxyphthalimide Cleavage

The cleavage of N-(4-chlorophenoxy)phthalimide involves the removal of the phthaloyl group using hydrazine hydrate. While chemically similar to the classical Gabriel synthesis of alkylamines, the product here is an

-

Critical Distinction: The target product is O-(4-chlorophenyl)hydroxylamine (

), not the isomeric N-(4-chlorophenyl)hydroxylamine ( -

Stability Concern: Free O-arylhydroxylamines are prone to decomposition and oxidation. Consequently, this protocol prioritizes the immediate isolation of the product as a stable hydrochloride salt.

Mechanism (Ing-Manske Procedure)

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] Hydrazine acts as a bidentate nucleophile, attacking the phthalimide carbonyls.

-

Initial Attack: Hydrazine attacks one carbonyl carbon, opening the imide ring to form a 2-aminophthalhydrazide intermediate.

-

Cyclization: The pendant hydrazine amine attacks the second carbonyl, closing the ring to form the thermodynamically stable phthalhydrazide (1,4-phthalazinedione) byproduct.

-

Release: This cyclization expels the desired alkoxyamine (

).

Caption: Mechanistic pathway of the Ing-Manske cleavage.[2] The formation of the stable phthalhydrazide drives the reaction to completion.

Critical Parameters & Safety

Safety Warning: Hydrazine Hydrate

-

Hazard: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin.

-

Control: All operations must be performed in a functioning fume hood. Double-gloving (nitrile) and a face shield are mandatory.

-

Waste: Hydrazine-contaminated waste must be segregated and treated with bleach (sodium hypochlorite) to neutralize before disposal, strictly following institutional EHS guidelines.

Solvent & Stoichiometry Optimization

| Parameter | Condition | Rationale |

| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Phthalhydrazide is highly insoluble in cold alcohols, facilitating its removal by filtration. |

| Hydrazine Equiv. | 1.05 – 1.20 eq. | Slight excess ensures complete conversion. Large excess complicates workup and may lead to side reactions. |

| Temperature | Reflux (78°C for EtOH) | Required to overcome the activation energy for the ring-closing step. Room temp reaction often stalls at the intermediate. |

| Reaction Time | 1 – 3 Hours | Monitoring by TLC is essential. Prolonged heating is unnecessary and may degrade the product. |

Detailed Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9][10][11]

-

Substrate: N-(4-chlorophenoxy)phthalimide (10 mmol, ~2.74 g)

-

Reagent: Hydrazine hydrate (64% or 100%, ~12 mmol)

-

Solvent: Ethanol (Absolute or 95%), ~30 mL

-

Acid: 4M HCl in Dioxane or concentrated aqueous HCl

-

Workup: Dichloromethane (DCM), 1M NaOH (aq), Brine, MgSO4.

Step-by-Step Procedure

Phase 1: Cleavage Reaction

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add N-(4-chlorophenoxy)phthalimide (2.74 g, 10 mmol) and Ethanol (30 mL). The solid may not dissolve completely at room temperature (this is normal).

-

Addition: Add Hydrazine Hydrate (0.60 mL, ~12 mmol) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux. Within 15-30 minutes, the suspension will typically clear (intermediate forms) and then turn cloudy again as the bulky white phthalhydrazide byproduct begins to precipitate.

-

Monitoring: Maintain reflux for 1-2 hours. Check TLC (Eluent: 30% EtOAc/Hexanes). The starting material (

) should disappear; a baseline spot (amine) and the phthalhydrazide (origin) will appear.

Phase 2: Workup & Isolation (The "Precipitation" Method)

This method avoids aqueous extraction issues by isolating the product directly as a salt.

-

Cooling: Remove heat and allow the reaction mixture to cool to room temperature. Then, cool further to 0°C in an ice bath to maximize precipitation of phthalhydrazide.

-

Filtration: Filter the white solid (phthalhydrazide) through a sintered glass funnel or Celite pad. Wash the cake with cold ethanol (2 x 5 mL).

-

Note: The filtrate contains your product (O-(4-chlorophenyl)hydroxylamine) in free base form.

-

-

Acidification: To the filtrate, add 4M HCl in Dioxane (3.0 mL, 12 mmol) or concentrated aqueous HCl dropwise. A white precipitate (the product hydrochloride salt) may form immediately.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

-

Result: You will obtain a solid residue containing the product HCl salt and potentially traces of phthalhydrazide.

-

-

Purification (Partition):

-

Suspend the residue in Water (20 mL) and DCM (20 mL).

-

Basify the aqueous layer carefully with 1M NaOH until pH > 10.

-

Extract the aqueous layer with DCM (3 x 20 mL). The free alkoxyamine moves to the organic layer.

-

Wash combined organics with Brine (20 mL), dry over MgSO4 , and filter.

-

-

Final Salt Formation (for Storage):

-

Cool the dry DCM solution to 0°C.

-

Slowly add HCl (gas, ether, or dioxane solution) until precipitation is complete.

-

Filter the white solid and dry under vacuum.

-

Workflow Visualization

Caption: Step-by-step isolation workflow ensuring removal of phthalhydrazide and stability of the final amine salt.

Analytical Data & Quality Control

| Test | Expected Result | Notes |

| Appearance | White to off-white crystalline solid (HCl salt) | Free base is often an oil or low-melting solid. |

| 1H NMR (DMSO-d6) | Characteristic para-substitution pattern. | |

| Melting Point | ~230°C (HCl salt) [1] | Free base melts significantly lower (~86°C). |

| Solubility | Water (Good for HCl salt), DCM (Good for Free Base) | Use this solubility difference for purification. |

Troubleshooting:

-

Incomplete Reaction: If starting material persists, add 0.2 eq more hydrazine and continue reflux. Do not exceed 1.5 eq total to avoid difficult separation.

-

Phthalhydrazide Contamination: If the final product contains white insoluble specks (phthalhydrazide), dissolve the product in minimal cold water (if HCl salt) and filter; phthalhydrazide is insoluble in water.

References

-

Preparation of O-(4-chlorophenyl)hydroxylamine hydrochloride: European Patent EP1799636B1. Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives. Link

-

Ing-Manske Procedure Overview: BenchChem Application Notes. Cleavage of the Phthalimide Group from N-Alkylphthalimides. Link

-

General Gabriel Synthesis Mechanism: Master Organic Chemistry. The Gabriel Synthesis. Link

-

Product Properties (CAS 823-86-9): PubChem Compound Summary. 4-Chlorophenylhydroxylamine.[3][4] Link(Note: PubChem nomenclature can be ambiguous; verify structure as O-amino vs N-hydroxy).

Sources

Application Notes & Protocols: The Strategic Use of N-(4-Chlorophenyl)hydroxylamine in Agrochemical Intermediate Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction and Scope

The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous innovation of agrochemicals. Within the synthetic chemist's toolkit, certain molecular scaffolds serve as foundational pillars for building complex, biologically active compounds. N-(4-Chlorophenyl)hydroxylamine (CAS No. 823-86-9) has emerged as a highly strategic intermediate, valued for its utility in constructing the nitrogen-containing heterocyclic cores that are hallmarks of modern fungicides, herbicides, and insecticides.[1]

This document provides a detailed technical guide for researchers and development professionals on the application of N-(4-Chlorophenyl)hydroxylamine. We will delve into its fundamental properties, explore its primary role in the synthesis of key agrochemical precursors, and provide a detailed, field-proven protocol for a representative transformation. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Scope Note: This guide focuses specifically on N-(4-Chlorophenyl)hydroxylamine, where the 4-chlorophenyl group is attached to the nitrogen atom. This isomer is a versatile nucleophile central to many heterocycle formations.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is paramount for its safe and effective use in any synthetic protocol.

| Property | Value | Source(s) |

| Chemical Name | N-(4-chlorophenyl)hydroxylamine | |

| Synonyms | 4-Chlorophenylhydroxylamine, p-Chlorophenylhydroxylamine | [2] |

| CAS Number | 823-86-9 | [2] |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 86 °C | [2] |

| pKa | 8.30 ± 0.70 (Predicted) | [2] |

Safety & Handling: N-(4-Chlorophenyl)hydroxylamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.

Core Application: A Gateway to Bioactive Heterocycles

The synthetic power of N-(4-Chlorophenyl)hydroxylamine lies in the reactivity of its hydroxylamine moiety (-NHOH). This group can act as a potent binucleophile, reacting with 1,3-dielectrophiles such as α,β-unsaturated carbonyls or 1,3-dicarbonyl compounds to forge stable five-membered heterocyclic rings. This cyclocondensation reaction is a cornerstone of agrochemical synthesis, as the resulting scaffolds, like pyrazoles and isoxazoles, are prevalent in commercial products.[4]

The presence of the 4-chlorophenyl group is not merely incidental; this specific substitution pattern is frequently associated with the desired bioactivity in many succinate dehydrogenase inhibitor (SDHI) fungicides and other classes of pesticides.[5] Therefore, using N-(4-Chlorophenyl)hydroxylamine as a starting material allows for the direct installation of this critical pharmacophore into the target molecule's framework, streamlining the synthetic route.

Application Example: Synthesis of Phenylpyrazole Scaffolds

A primary application is the synthesis of N-phenylpyrazole derivatives. The reaction of N-(4-Chlorophenyl)hydroxylamine with a 1,3-diketone, such as acetylacetone, provides a direct and efficient route to 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole. This structure is a key intermediate, representing a core scaffold found in numerous active agrochemical ingredients.

The mechanism proceeds via two key stages:

-

Condensation: The more nucleophilic nitrogen atom of the hydroxylamine attacks one of the carbonyl groups of the diketone, forming a hemiaminal intermediate which subsequently dehydrates to form a vinylogous hydroxamic acid or enamine-type intermediate.

-

Cyclization & Dehydration: The hydroxyl group then attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step yields the stable aromatic pyrazole ring. This acid-catalyzed reaction is typically driven to completion by heating.

The logical flow of this synthetic transformation is depicted below.

Caption: Synthetic pathway from N-(4-Chlorophenyl)hydroxylamine to N-Aryl Pyrazoles.

Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of a representative N-aryl pyrazole intermediate.

Title: Synthesis of 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole

Objective: To synthesize a key agrochemical pyrazole intermediate via acid-catalyzed cyclocondensation of N-(4-Chlorophenyl)hydroxylamine and acetylacetone.

Materials & Reagents:

-

N-(4-Chlorophenyl)hydroxylamine (≥98% purity)

-

Acetylacetone (2,4-pentanedione) (≥99% purity)

-

Glacial Acetic Acid (ACS grade)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions:

-

Perform all steps in a certified chemical fume hood.

-

Wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

-

Glacial acetic acid is corrosive. Handle with care.

-

Avoid inhalation of vapors and contact with skin.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-Chlorophenyl)hydroxylamine (7.18 g, 50.0 mmol).

-

Add 40 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

-

-

Reagent Addition:

-